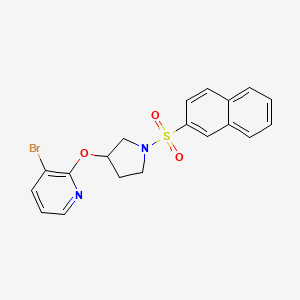
3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound with the molecular formula C19H17BrN2O3S . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a bromine atom and a pyrrolidine ring. The pyrrolidine ring is further attached to a naphthalene ring via a sulfonyl group . The molecular weight of this compound is 433.32.Applications De Recherche Scientifique
Catalytic Activity
- The compound, due to its pyrrolidine and sulfone moiety, has been utilized as an organocatalyst. It demonstrates high catalytic activity in asymmetric Michael reactions involving cyclohexanone and nitroolefins, producing adducts with high yields and enantioselectivity (Syu, Kao, & Lin, 2010).
Enantioselective Synthesis
- This compound is significant in the enantioselective synthesis of chiral mono-naphthyl substituted pyridine derivatives. It has been effectively used in asymmetric Suzuki–Miyaura cross-coupling reactions (Pomarański et al., 2016).
Molecular Structure Studies
- Research into the molecular structure of related compounds, which involves examining conformations such as half-chair and envelope conformations in rings, has been conducted. This research contributes to the understanding of intermolecular interactions like C—H⋯π interactions (Nirmala et al., 2009).
Synthesis and Characterization
- Studies have detailed the synthesis and characterization of this compound and its derivatives, elucidating aspects like X-ray diffraction data and spectroscopic techniques. Such research aids in understanding the electronic, nonlinear optical, and biological properties of the compound (Ghiasuddin et al., 2018).
Organocatalysis
- The compound and its derivatives have been studied as organocatalysts for asymmetric Michael addition, which is crucial in organic synthesis (Cui Yan-fang, 2008).
Ligand for Catalysis
- It has been used in the synthesis of ligands for palladium precatalysts in Suzuki coupling reactions, showing the compound's relevance in facilitating efficient catalysis (Zhou, Kijima, & Izumi, 2009).
Propriétés
IUPAC Name |
3-bromo-2-(1-naphthalen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c20-18-6-3-10-21-19(18)25-16-9-11-22(13-16)26(23,24)17-8-7-14-4-1-2-5-15(14)12-17/h1-8,10,12,16H,9,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASRTDHJZJAGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2418382.png)
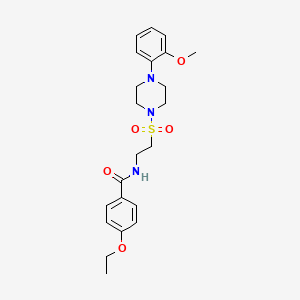
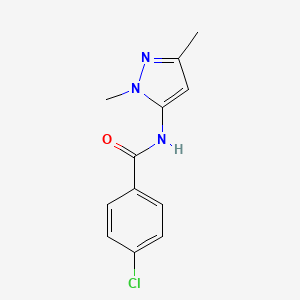
![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

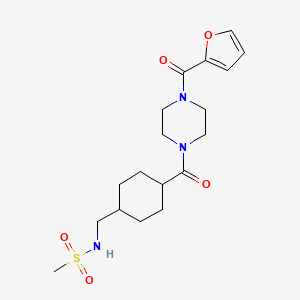
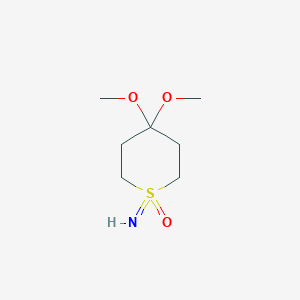
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)
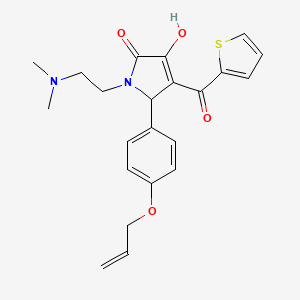
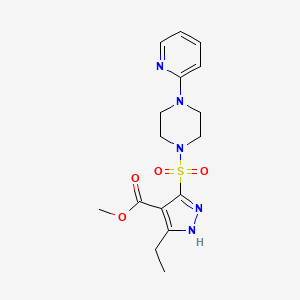
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)
